molecular formula C10H13BrFN3 B12229632 5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine

5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12229632
M. Wt: 274.13 g/mol
InChI Key: AGQMZTMENCGAPA-UHFFFAOYSA-N
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Description

5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains both bromine and fluorine atoms It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-(fluoromethyl)piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions would result in biaryl or aryl-alkene derivatives .

Scientific Research Applications

5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, stabilizing the interaction . The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable compound in drug design .

Properties

Molecular Formula

C10H13BrFN3

Molecular Weight

274.13 g/mol

IUPAC Name

5-bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C10H13BrFN3/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15/h5-6,8H,1-4,7H2

InChI Key

AGQMZTMENCGAPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)CF

Origin of Product

United States

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